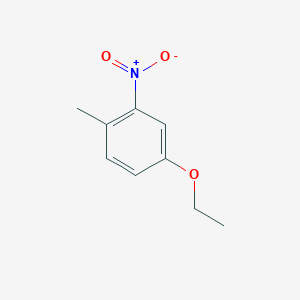

4-Ethoxy-1-methyl-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMYNNHVBWPYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325525 | |

| Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-92-1 | |

| Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-1-methyl-2-nitrobenzene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable intermediate in organic synthesis. This document details a proposed synthetic protocol based on established chemical principles, summarizes its known and predicted properties in a structured format, and outlines the logical workflow for its preparation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| CAS Number | 102871-92-1 | PubChem[1] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred from related compounds |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, diethyl ether, benzene) and sparingly soluble in water.[2][3] | Inferred from related nitroaromatic compounds |

| Computed XLogP3 | 2.8 | PubChem[1] |

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis proceeds by the ethylation of 4-methyl-3-nitrophenol.

Proposed Synthetic Scheme

The overall reaction is as follows:

This reaction is a classic Sₙ2 process where the phenoxide ion, generated by deprotonating 4-methyl-3-nitrophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, displacing a leaving group.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Williamson ether synthesis of similar phenolic compounds.[4]

Materials:

-

4-methyl-3-nitrophenol

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (or sodium hydroxide)

-

Acetone (or N,N-dimethylformamide - DMF)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrophenol (1.0 eq) in acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become heterogeneous.

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Key Features |

| ¹H NMR | - Aromatic protons (3H) in the region of δ 7.0-8.0 ppm. - Quartet (2H) for the -OCH₂- protons of the ethoxy group around δ 4.0-4.2 ppm. - Singlet (3H) for the methyl group protons around δ 2.3-2.5 ppm. - Triplet (3H) for the -CH₃ protons of the ethoxy group around δ 1.3-1.5 ppm.[5] |

| ¹³C NMR | - Aromatic carbons in the region of δ 110-160 ppm. - Carbon of the -OCH₂- group around δ 60-70 ppm. - Carbon of the aromatic methyl group around δ 20-25 ppm. - Carbon of the ethoxy methyl group around δ 14-16 ppm. |

| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-O-C stretching vibrations for the ether linkage in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181. - Fragmentation pattern may show loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), and other characteristic fragments. |

Logical Workflow and Relationships

The synthesis of this compound follows a clear and logical progression, which can be visualized as a workflow.

As the primary utility of this compound is as a chemical intermediate, its significance lies in its role within a larger synthetic pathway. For instance, the nitro group can be readily reduced to an amine, which can then undergo a variety of further transformations.

Conclusion

This compound is a readily accessible nitroaromatic compound with significant potential as a building block in organic synthesis. The Williamson ether synthesis provides a reliable and straightforward route for its preparation from commercially available starting materials. While detailed experimental characterization is not extensively documented, its physicochemical and spectroscopic properties can be confidently predicted. The reactivity of its functional groups, particularly the nitro group, opens avenues for the synthesis of more complex molecules relevant to the pharmaceutical and materials science industries. This guide provides a solid foundation for researchers and professionals working with this versatile chemical intermediate.

References

An In-depth Technical Guide to 4-Ethoxy-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable nitroaromatic compound in various chemical syntheses. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and key reactions, and presents this information in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Core Properties and Identification

This compound, with the CAS number 102871-92-1 , is an aromatic compound characterized by an ethoxy, a methyl, and a nitro group attached to a benzene ring.[1] Its chemical structure and properties make it a versatile intermediate in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 102871-92-1 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Synonyms | Benzene, 4-ethoxy-1-methyl-2-nitro-; 4-Ethoxy-1-methyl-2-nitro-benzene | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic nitration of 4-ethoxytoluene (also known as 1-ethoxy-4-methylbenzene). The ethoxy and methyl groups on the benzene ring direct the incoming nitro group to the ortho position relative to the methyl group and meta to the ethoxy group.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible laboratory-scale synthesis based on general procedures for the nitration of aromatic compounds.

Materials:

-

4-Ethoxytoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (the nitrating mixture).

-

To this stirred and cooled nitrating mixture, add 4-ethoxytoluene dropwise from a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture at low temperature for a specified period to allow the reaction to go to completion.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Transformations

This compound can undergo several chemical transformations, making it a useful synthetic intermediate. Key reactions include the reduction of the nitro group and oxidation of the methyl group.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form 5-ethoxy-2-methylaniline. This transformation is a critical step in the synthesis of various more complex molecules.[2]

Experimental Protocol: Reduction to 5-Ethoxy-2-methylaniline

This protocol outlines a general procedure for the reduction of a nitroaromatic compound.

Materials:

-

This compound

-

Ethanol (or another suitable solvent)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Celite or another filtration aid

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol in a reaction vessel.

-

Carefully add a catalytic amount of palladium on carbon to the solution.

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (if using a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-ethoxy-2-methylaniline.

-

The product can be purified further if necessary.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent reduction.

References

"4-Ethoxy-1-methyl-2-nitrobenzene molecular structure and formula"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of 4-Ethoxy-1-methyl-2-nitrobenzene. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines information from chemical databases, analogous reaction protocols, and computational predictions to offer a detailed profile. This guide covers the compound's identity, physicochemical properties, a plausible synthetic route, and expected chemical reactivity. Safety and handling precautions based on related nitroaromatic compounds are also included. As of the latest literature review, there is no available information on the biological activity or associated signaling pathways for this compound, suggesting its primary role as a synthetic intermediate.

Compound Identification and Molecular Structure

This compound is a substituted aromatic nitro compound. Its core structure consists of a benzene ring functionalized with an ethoxy group, a methyl group, and a nitro group at positions 4, 1, and 2, respectively.

Molecular Formula: C₉H₁₁NO₃[1]

IUPAC Name: this compound[1]

CAS Number: 102871-92-1[1]

Canonical SMILES: CCOC1=CC(=C(C=C1)C)--INVALID-LINK--[O-][1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] It is important to note that these are computationally derived values and may differ from experimentally determined figures.

| Property | Value | Unit |

| Molecular Weight | 181.19 | g/mol |

| Exact Mass | 181.0739 | g/mol |

| XLogP3 | 2.8 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 55.1 | Ų |

| Heavy Atom Count | 13 | |

| Complexity | 178 |

Synthesis Protocol (Plausible Route)

Reaction Scheme:

4-Ethoxytoluene + HNO₃/H₂SO₄ → this compound

Experimental Workflow Diagram:

References

An In-depth Technical Guide to the Isomers of Ethoxy Methyl Nitrobenzene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of ethoxy methyl nitrobenzene, compounds of increasing interest in medicinal chemistry and materials science. Due to the versatility of the nitroaromatic scaffold, these isomers present a rich landscape for exploring structure-activity relationships. This document details their physicochemical properties, synthesis protocols, and known biological activities, offering a foundational resource for researchers in the field.

Introduction to Ethoxy Methyl Nitrobenzene Isomers

The term "ethoxy methyl nitrobenzene" can describe two distinct classes of isomers based on the connectivity of the ethoxy, methyl, and nitro functional groups to the benzene ring.

-

Class A: Ethoxy-(methyl-nitrobenzene) isomers: In this class, an ethoxy group (-OCH₂CH₃), a methyl group (-CH₃), and a nitro group (-NO₂) are directly attached to the benzene ring. There are 18 possible positional isomers in this class.

-

Class B: (Ethoxymethyl)-nitrobenzene isomers: Here, an ethoxymethyl group (-CH₂OCH₂CH₃) and a nitro group (-NO₂) are substituents on the benzene ring. This class consists of three positional isomers: ortho, meta, and para.

This guide will focus on the most commonly cited isomers from both classes for which data is available. The structural diversity among these isomers leads to a range of physicochemical and biological properties, making them valuable subjects for comparative studies.

Physicochemical Properties

The precise positioning of the electron-donating ethoxy and methyl groups in opposition to the electron-withdrawing nitro group significantly influences the electronic environment of the benzene ring. This, in turn, dictates properties such as melting point, boiling point, solubility, and reactivity. A summary of available quantitative data for selected isomers is presented below.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| Class A: Ethoxy-(methyl-nitrobenzene) | |||||

| 2-Ethoxy-1-methyl-4-nitrobenzene | C₉H₁₁NO₃ | 181.19 | 2486-63-7 | N/A | N/A |

| 4-Ethoxy-1-methyl-2-nitrobenzene | C₉H₁₁NO₃ | 181.19[1] | 102871-92-1[1] | N/A | N/A |

| 1-Ethoxy-3-methyl-2-nitrobenzene | C₉H₁₁NO₃ | 181.19 | 342044-61-5 | 286.0 ± 20.0 | 1.146 ± 0.06 |

| Class B: (Ethoxymethyl)-nitrobenzene | |||||

| 1-(Ethoxymethyl)-3-nitrobenzene | C₉H₁₁NO₃ | 181.19 | 80171-39-7 | N/A | N/A |

| 2-(Ethoxymethyl)-1-methyl-4-nitrobenzene | C₁₀H₁₃NO₃ | 195.21 | N/A | N/A | N/A |

Note: "N/A" indicates that reliable experimental data was not found in the surveyed literature. Predicted values are based on computational models.

Synthesis of Ethoxy Methyl Nitrobenzene Isomers

The synthesis of these isomers typically involves two primary strategies: electrophilic nitration of a substituted benzene ring or nucleophilic substitution to introduce the ethoxy group (Williamson ether synthesis). The choice of route depends on the desired isomer and the availability of starting materials.

General Synthesis Workflow

A generalized workflow for the synthesis of ethoxy-(methyl-nitrobenzene) isomers is depicted below. This can involve either nitration of an ethoxy methylbenzene or etherification of a methyl nitrophenol.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-4-nitrobenzene

This protocol, adapted from the synthesis of 1-ethoxy-4-nitrobenzene, can be modified for the synthesis of ethoxy-(methyl-nitrobenzene) isomers starting from the corresponding methyl-nitrophenol.[2]

-

Materials: 4-Nitrophenol (or a methyl-nitrophenol isomer), ethyl iodide, and a suitable base (e.g., potassium carbonate or sodium hydroxide).

-

Procedure:

-

Dissolve the nitrophenol in a suitable solvent (e.g., acetone or ethanol).

-

Add the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Add ethyl iodide to the reaction mixture.

-

Heat the mixture under reflux for several hours to facilitate the Sₙ2 reaction.

-

After cooling, the product can be isolated by extraction and purified by recrystallization or chromatography.

-

Protocol 2: Nitration of an Aromatic Precursor

This is a general procedure for the nitration of an aromatic ring, which can be applied to ethoxymethylbenzene precursors.

-

Materials: Ethoxymethylbenzene isomer, concentrated nitric acid, and concentrated sulfuric acid.

-

Procedure:

-

Slowly add the ethoxymethylbenzene to a cooled mixture of concentrated nitric and sulfuric acids. The temperature should be carefully controlled to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

Pour the reaction mixture over ice to precipitate the crude product.

-

The solid product is then filtered, washed, and purified, typically by recrystallization.

-

Spectroscopic Properties

¹H NMR Spectroscopy: The chemical shifts and splitting patterns in the ¹H NMR spectrum are highly dependent on the substitution pattern. Protons ortho to the nitro group are typically shifted downfield due to its strong electron-withdrawing nature. The ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons), while the methyl group attached to the ring will appear as a singlet.

¹³C NMR Spectroscopy: The carbon atom attached to the nitro group is significantly deshielded. The positions of the signals for the other aromatic carbons provide key information about the substitution pattern.

Biological Properties and Potential Applications in Drug Development

Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer activities.[3] The biological effects of these compounds are often linked to the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, for example, by covalently binding to DNA.[3]

Mechanism of Action of Nitroaromatic Compounds

The general mechanism of bioactivation for nitroaromatic compounds is a critical consideration in drug development, as it underlies both their therapeutic efficacy and potential toxicity.

Potential Therapeutic Applications

While specific studies on the biological activities of ethoxy methyl nitrobenzene isomers are limited, the broader class of nitroaromatic compounds has been investigated for:

-

Anticancer Activity: Some nitroaromatic compounds are explored as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, specific nitroreductases can reduce the nitro group, leading to the release of a cytotoxic agent.

-

Antimicrobial Activity: The ability of nitroaromatics to be reduced to toxic intermediates is the basis for the antimicrobial action of drugs like metronidazole.[3] This suggests that ethoxy methyl nitrobenzene isomers could be investigated for activity against various pathogens.

Conclusion

The isomers of ethoxy methyl nitrobenzene represent a promising, yet underexplored, area of chemical research. Their synthesis is achievable through established organic chemistry reactions, and their structural diversity offers a platform for tuning physicochemical and biological properties. Further research is warranted to fully characterize all isomers and to explore their potential in drug discovery and materials science. This guide serves as a starting point for such endeavors, consolidating the current knowledge and highlighting areas for future investigation.

References

A Comprehensive Guide to the Synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed literature review of the synthetic routes for 4-Ethoxy-1-methyl-2-nitrobenzene. Due to the absence of a direct, published protocol for this specific molecule, this document outlines a highly plausible and well-supported two-step synthetic pathway. The proposed synthesis is grounded in established chemical principles and draws upon detailed experimental data from analogous reactions reported in the scientific literature.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of the target compound is presented below. This data is essential for the characterization and handling of the molecule.[1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 102871-92-1 |

| SMILES | CCOC1=CC(=C(C=C1)C)--INVALID-LINK--[O-] |

| InChIKey | DMMYNNHVBWPYKG-UHFFFAOYSA-N |

Proposed Synthetic Pathway

The recommended synthetic route to this compound is a two-step process. This pathway is designed for high regioselectivity and is based on two well-established organic reactions: the nitration of a phenol and the Williamson ether synthesis.

The overall workflow is as follows:

References

Methodological & Application

Application Notes and Protocols: 4-Ethoxy-1-methyl-2-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and applications of 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable intermediate in organic synthesis. The protocols detailed herein are based on established chemical principles and analogous transformations reported in the literature.

Introduction

This compound is an aromatic nitro compound featuring an ethoxy and a methyl group on the benzene ring.[1] This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly aniline derivatives which are precursors to a wide range of biologically active compounds and functional materials. The electron-donating ethoxy and methyl groups and the electron-withdrawing nitro group influence the reactivity of the aromatic ring, allowing for selective transformations.[2]

Synthetic Applications

The primary utility of this compound lies in its conversion to 4-ethoxy-1-methyl-2-aminobenzene (4-ethoxy-2-methylaniline). This aniline derivative serves as a key precursor for the synthesis of various heterocyclic compounds, dyes, and pharmaceutical intermediates.

Key Synthetic Transformations:

-

Reduction to Anilines: The most common and significant application is the reduction of the nitro group to an amine. This transformation yields 4-ethoxy-1-methyl-2-aminobenzene, a valuable intermediate for further synthetic modifications.[2][3]

-

Precursor to Heterocyclic Compounds: The resulting aniline can be used in condensation reactions to form various heterocyclic systems, such as benzimidazoles, quinolines, and pyrazoles, which are prevalent scaffolds in medicinal chemistry.

-

Coupling Reactions: The corresponding aniline can be diazotized and converted to an aryl halide, making it a suitable substrate for cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from commercially available p-cresol (4-methylphenol). The first step is a Williamson ether synthesis to form 4-ethoxytoluene, followed by electrophilic aromatic nitration.

Step 1: Synthesis of 4-Ethoxytoluene

This step involves the O-alkylation of p-cresol with an ethylating agent in the presence of a base.

-

Reaction Scheme:

-

p-cresol + Ethyl Halide (in presence of base) → 4-Ethoxytoluene

-

-

Materials and Reagents:

-

p-cresol (4-methylphenol)

-

Sodium hydroxide (NaOH)

-

Ethyl iodide (or diethyl sulfate)

-

Ethanol (solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (drying agent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide.

-

Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-ethoxytoluene.

-

Purify the crude product by vacuum distillation.

-

Step 2: Nitration of 4-Ethoxytoluene

This step involves the electrophilic aromatic substitution of 4-ethoxytoluene to introduce a nitro group. The ethoxy and methyl groups are ortho-, para-directing. Due to steric hindrance from the ethoxy group, nitration is expected to occur predominantly at the position ortho to the methyl group.

-

Reaction Scheme:

-

4-Ethoxytoluene + HNO₃/H₂SO₄ → this compound

-

-

Materials and Reagents:

-

4-Ethoxytoluene

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (drying agent)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (2.0 eq) to 0 °C using an ice-salt bath.

-

Slowly add 4-ethoxytoluene (1.0 eq) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of 4-ethoxytoluene over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Quantitative Data (Illustrative)

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | p-cresol | 4-Ethoxytoluene | NaOH, C₂H₅I | Ethanol | Reflux | 4-6 | 85-95 |

| 2 | 4-Ethoxytoluene | This compound | HNO₃, H₂SO₄ | - | 0-5 | 1-2 | 70-85 |

Protocol 2: Reduction of this compound to 4-Ethoxy-1-methyl-2-aminobenzene

This protocol describes the catalytic hydrogenation of the nitro group to an amine, a common and efficient method for this transformation.[2][3]

-

Reaction Scheme:

-

This compound + H₂ (in presence of catalyst) → 4-Ethoxy-1-methyl-2-aminobenzene

-

-

Materials and Reagents:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Ethyl acetate (solvent)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite® (for filtration)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain 4-ethoxy-1-methyl-2-aminobenzene. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

-

Quantitative Data (Illustrative)

| Reactant | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 4-Ethoxy-1-methyl-2-aminobenzene | 10% Pd/C | Ethanol | 25 | 4-12 | 90-99 |

Visualizations

Caption: Synthetic workflow from p-cresol to heterocyclic compounds.

Caption: Experimental workflow for the reduction of the nitrobenzene.

References

Application Notes and Protocols for 4-Ethoxy-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols involving 4-Ethoxy-1-methyl-2-nitrobenzene, a versatile intermediate in organic synthesis and a potential candidate for drug discovery programs. These protocols are intended for qualified personnel trained in chemical synthesis and biological assays.

Chemical Properties and Data

This compound is an aromatic nitro compound with the following properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| CAS Number | 102871-92-1 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCOC1=CC(=C(C=C1)C)--INVALID-LINK--[O-] | PubChem[1] |

Synthetic Protocol: Synthesis of this compound

This protocol describes a representative two-step synthesis of this compound from 4-methyl-2-nitrophenol.

Step 1: Ethoxylation of 4-methyl-2-nitrophenol

This step involves a Williamson ether synthesis to introduce the ethoxy group.

-

Materials:

-

4-methyl-2-nitrophenol

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

-

Procedure:

-

To a stirred solution of 4-methyl-2-nitrophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Heat the mixture to reflux (approximately 56°C).

-

Slowly add ethyl iodide (1.2 equivalents) dropwise to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

Step 2: Characterization

-

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic workflow for this compound.

Application in Biological Assays: In Vitro Anticancer Activity Screening

Nitroaromatic compounds have been investigated for their potential as anticancer agents. The following is a general protocol for screening the in vitro anticancer activity of this compound using an MTT assay.

-

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa, MCF-7).

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO to prepare a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

-

-

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Postulated Signaling Pathway Involvement

While the specific signaling pathways affected by this compound are not yet fully elucidated, related nitroaromatic compounds are known to induce cellular stress and apoptosis. A plausible mechanism of action could involve the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.

Postulated ROS-mediated apoptotic pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an in vitro anticancer screening of this compound against various cancer cell lines.

| Cell Line | Compound | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | This compound | 25.8 |

| MCF-7 (Breast Cancer) | This compound | 42.3 |

| A549 (Lung Cancer) | This compound | 33.1 |

| Doxorubicin (Positive Control) | Doxorubicin | 0.5 |

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Safety Precautions

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

These application notes and protocols are intended to serve as a starting point for researchers. Modifications and optimizations may be necessary depending on the specific experimental conditions and objectives.

References

Application Notes and Protocols: 4-Ethoxy-1-methyl-2-nitrobenzene as a Key Intermediate in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathway utilizing 4-Ethoxy-1-methyl-2-nitrobenzene as a precursor for the synthesis of azo dyes. The protocols detail the necessary steps, from the initial reduction of the nitro group to the final azo coupling, to produce vibrant colorants.

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, printing, and coatings industries due to their diverse color palette, high tinctorial strength, and good fastness properties. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine.

The versatility of this compound as a starting material lies in its potential to be converted into a unique aromatic amine, 2-Ethoxy-5-methylaniline, which serves as the diazo component in the dye synthesis. The ethoxy and methyl substituents on the benzene ring can influence the final properties of the dye, including its color, solubility, and affinity for various substrates.

Synthesis Workflow

The overall synthetic pathway from this compound to a target azo dye involves three primary stages:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine (–NH₂) to form 2-Ethoxy-5-methylaniline.

-

Diazotization: The newly formed amino group of 2-Ethoxy-5-methylaniline is converted into a diazonium salt (–N₂⁺Cl⁻) using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

-

Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., β-naphthol or N,N-dimethylaniline) to form the final azo dye.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Ethoxy-5-methylaniline

This protocol describes the reduction of the nitroaromatic compound to its corresponding amine using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (40% w/v)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a 40% sodium hydroxide solution until the pH is basic (pH > 10). Caution: The neutralization is highly exothermic.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-Ethoxy-5-methylaniline.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-Ethoxy-5-methylaniline |

| Molar Mass (Starting) | 181.19 g/mol |

| Molar Mass (Product) | 151.21 g/mol |

| Typical Yield | 85-95% |

| Purity (by GC-MS) | >98% |

Protocol 2: Diazotization of 2-Ethoxy-5-methylaniline and Azo Coupling with β-Naphthol

This protocol details the formation of a diazonium salt from 2-Ethoxy-5-methylaniline and its subsequent coupling with β-naphthol to produce a vibrant red azo dye.

Materials:

-

2-Ethoxy-5-methylaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice bath

-

Stirring apparatus

-

Buchner funnel and filter paper

Procedure:

Part A: Diazotization

-

Dissolve 2-Ethoxy-5-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the dye with cold water until the filtrate is neutral.

-

Dry the dye in an oven at a moderate temperature.

Quantitative Data (Representative):

| Parameter | Value |

| Diazo Component | 2-Ethoxy-5-methylaniline |

| Coupling Component | β-Naphthol |

| Product | Azo Dye |

| Molar Mass (Diazo) | 151.21 g/mol |

| Molar Mass (Coupling) | 144.17 g/mol |

| Molar Mass (Product) | 308.36 g/mol |

| Typical Yield | 90-98% |

| λmax (in Ethanol) | ~480-500 nm (Orange-Red) |

Visualizations

Diagrams of Synthetic Pathways and Workflows

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Caption: Detailed experimental workflow for the synthesis of an azo dye.

Caption: Logical relationship of intermediates in the dye synthesis.

Application Notes and Protocols for the Reduction of 4-Ethoxy-1-methyl-2-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting aryl amines are crucial building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. 4-Ethoxy-1-methyl-2-nitrobenzene can be reduced to 2-Ethoxy-5-methylaniline, a valuable intermediate in medicinal chemistry and materials science. This document provides detailed protocols for four common methods for this reduction, along with a comparative analysis to aid in method selection. The primary methods covered are catalytic hydrogenation, reduction with iron powder, reduction with stannous chloride, and reduction with sodium dithionite. Each method offers distinct advantages regarding chemoselectivity, reaction conditions, cost, and scalability.

Overall Reaction Scheme:

Comparative Analysis of Reduction Methods

The choice of reducing agent for the conversion of this compound to 2-Ethoxy-5-methylaniline depends on several factors, including the presence of other functional groups, desired reaction scale, and available laboratory equipment.

-

Catalytic Hydrogenation: This method is often preferred for its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[1] It is highly effective for a broad range of nitroarenes. However, it requires specialized equipment for handling hydrogen gas and may not be suitable for substrates with functional groups that are also susceptible to hydrogenation (e.g., alkenes, alkynes).

-

Reduction with Iron Powder: The Béchamp reduction, using iron in an acidic medium, is a classic, cost-effective, and scalable method.[2] It shows good functional group tolerance.[2] The workup can be cumbersome due to the need to filter off large amounts of iron sludge.

-

Reduction with Stannous Chloride (SnCl₂): This is a widely used laboratory-scale method that is effective for the reduction of aromatic nitro compounds.[3][4] It is particularly useful when other reducible groups are present.[3] The primary drawback is the formation of tin salts during workup, which can sometimes complicate product isolation.[1]

-

Reduction with Sodium Dithionite (Na₂S₂O₄): This method employs a mild and inexpensive reducing agent, making it suitable for substrates with sensitive functional groups.[5][6] The reaction is often performed in aqueous or biphasic systems.

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of nitroarenes using the described methods. The data is compiled from general literature on nitroarene reduction and may serve as a guideline for the reduction of this compound.

| Method | Reagent/Catalyst | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | 25 - 40 | 1 - 4 | >95 |

| Reduction with Iron | Fe powder, NH₄Cl | Ethanol/Water | 70 - 80 | 2 - 6 | 85 - 95 |

| Reduction with SnCl₂ | SnCl₂·2H₂O | Ethanol | 70 - 80 | 1 - 3 | 80 - 95 |

| Reduction with Na₂S₂O₄ | Na₂S₂O₄ | Dichloromethane/Water | 25 | 1 - 2 | 80 - 90 |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation

Principle: The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and produces a clean product.

Materials and Reagents:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite or diatomaceous earth

-

Standard hydrogenation apparatus or a balloon setup for atmospheric pressure hydrogenation

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature (25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Ethoxy-5-methylaniline.

-

If necessary, purify the product by column chromatography on silica gel.

Safety Precautions:

-

Palladium on carbon is pyrophoric and should be handled with care, especially when dry.

-

Hydrogen gas is flammable and forms explosive mixtures with air. Ensure proper ventilation and grounding of equipment.

Protocol 2: Reduction with Iron Powder

Principle: The nitro group is reduced using elemental iron in the presence of an electrolyte such as ammonium chloride in a protic solvent mixture.

Materials and Reagents:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Heating mantle and reflux condenser

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

-

Add ammonium chloride (3-5 eq) and iron powder (3-5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the hot reaction mixture through a pad of Celite, and wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

Safety Precautions:

-

The reaction can be exothermic; ensure adequate cooling is available.

-

Handle iron powder in a well-ventilated area.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Principle: Stannous chloride dihydrate is an effective reducing agent for aromatic nitro compounds in alcoholic solvents.

Materials and Reagents:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Heating mantle and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (3-5 eq) to the solution.[3]

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Redissolve the residue in ethyl acetate and cool in an ice bath.

-

Slowly add saturated sodium bicarbonate solution or 1 M NaOH to basify the mixture (pH > 8), which will precipitate tin salts.

-

Filter the mixture through Celite, washing the pad with ethyl acetate.

-

Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate to give the crude amine.

-

Purify as needed.

Safety Precautions:

-

Stannous chloride is corrosive and should be handled with appropriate personal protective equipment.

-

The addition of base during workup can be exothermic.

Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Principle: Sodium dithionite provides a mild reduction of the nitro group, often performed in a biphasic system.

Materials and Reagents:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or ethyl acetate in a round-bottom flask.

-

Prepare a solution of sodium dithionite (3-5 eq) and sodium bicarbonate (3-5 eq) in water.

-

Combine the organic and aqueous solutions and stir the resulting biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify if necessary.

Safety Precautions:

-

Sodium dithionite can decompose upon contact with acid or heat, releasing toxic sulfur dioxide gas. Perform the reaction in a well-ventilated fume hood.

General Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of this compound.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Iron [organic-chemistry.org]

- 3. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]

- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 6. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 4-Ethoxy-1-methyl-2-nitrobenzene in the Synthesis of Pharmaceutical Intermediates

Introduction

4-Ethoxy-1-methyl-2-nitrobenzene is a valuable aromatic nitro compound that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring an ethoxy, a methyl, and a nitro group on a benzene ring, allows for versatile chemical transformations. The primary application of this compound in the pharmaceutical industry lies in its conversion to 4-ethoxy-2-amino-1-methylbenzene, a substituted o-phenylenediamine. This diamine is a crucial precursor for the construction of the benzimidazole scaffold, a core structure found in numerous biologically active molecules and approved drugs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate, 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Key Application: Synthesis of Benzimidazole Scaffolds

The most significant application of this compound in pharmaceutical synthesis is its role as a precursor to substituted benzimidazoles. The synthesis involves a two-step process:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to yield 4-ethoxy-2-amino-1-methylbenzene.

-

Cyclization to form the Benzimidazole Ring: The resulting o-phenylenediamine derivative is then cyclized with a suitable one-carbon synthon, such as urea, to form the benzimidazol-2-one ring system.

Benzimidazol-2-ones are important structural motifs in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.

Diagram of the General Synthetic Pathway

Caption: General synthetic route from this compound to pharmaceutical intermediates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one from this compound.

Step 1: Reduction of this compound to 4-Ethoxy-2-amino-1-methylbenzene

This protocol describes the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst. This method is widely used in industrial processes due to its high efficiency and selectivity.

Workflow for the Reduction of this compound

Caption: Experimental workflow for the catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (mol) |

| This compound | 181.19 | 18.1 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 0.9 g (5% w/w) | - |

| Ethanol (solvent) | 46.07 | 200 mL | - |

| Hydrogen (H₂) gas | 2.02 | As required | - |

Procedure:

-

A hydrogenation reactor is charged with this compound (18.1 g, 0.1 mol), ethanol (200 mL), and 10% Pd/C (0.9 g).

-

The reactor is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to approximately 50 psi.

-

The reaction mixture is heated to 50-60°C with vigorous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.

-

The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield 4-ethoxy-2-amino-1-methylbenzene.

Expected Yield: 90-98%

Characterization Data for 4-Ethoxy-2-amino-1-methylbenzene:

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molar Mass | 151.21 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Purity (by HPLC) | >98% |

Step 2: Synthesis of 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes the cyclization of 4-ethoxy-2-amino-1-methylbenzene with urea to form the benzimidazol-2-one ring.

Workflow for the Synthesis of 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one

Caption: Experimental workflow for the cyclization reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (mol) |

| 4-Ethoxy-2-amino-1-methylbenzene | 151.21 | 15.1 g | 0.1 |

| Urea | 60.06 | 7.2 g | 0.12 |

| o-Dichlorobenzene (solvent) | 147.00 | 100 mL | - |

Procedure:

-

A mixture of 4-ethoxy-2-amino-1-methylbenzene (15.1 g, 0.1 mol) and urea (7.2 g, 0.12 mol) in o-dichlorobenzene (100 mL) is heated to 160-180°C.

-

The reaction is maintained at this temperature for several hours, during which the evolution of ammonia gas is observed. The reaction progress is monitored by TLC or HPLC.

-

After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with ethanol and then water to remove any unreacted starting materials and solvent.

-

The product is dried under vacuum to afford 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Expected Yield: 80-90%

Characterization Data for 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one:

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molar Mass | 192.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC) | >99% |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Catalytic hydrogenation with Pd/C and hydrogen gas should be performed by trained personnel using appropriate safety equipment due to the flammable nature of hydrogen.

-

o-Dichlorobenzene is a hazardous substance and should be handled with care.

This compound is a versatile and important starting material for the synthesis of pharmaceutical intermediates, particularly substituted benzimidazoles. The protocols provided herein detail a reliable and efficient pathway for the synthesis of 5-Ethoxy-4-methyl-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate for further elaboration into active pharmaceutical ingredients. The presented data and workflows can be readily adapted for laboratory and pilot-scale production.

Application Notes and Protocols: Reaction of 4-Ethoxy-1-methyl-2-nitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-1-methyl-2-nitrobenzene is an aromatic compound featuring a combination of activating and deactivating groups. The electron-donating ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups, alongside the strongly electron-withdrawing nitro (-NO₂) group, create a unique electronic environment on the benzene ring.[1] The primary reaction mechanism of this substrate with nucleophiles is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is particularly favored in this molecule due to the presence of the nitro group positioned ortho to the ethoxy group. This nitro group provides powerful stabilization of the negative charge in the reaction intermediate through resonance.[2][3] The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

In this reaction, the ethoxy group can serve as the leaving group, being displaced by a variety of nucleophiles. The rate and success of the substitution are influenced by the strength of the incoming nucleophile, the solvent system, and the reaction temperature. While specific kinetic and yield data for this compound is not extensively available in the public literature, the principles of SNAr reactions on analogous nitroaromatic ethers provide a strong predictive framework for its reactivity.

Reaction Mechanism and Substituent Effects

The SNAr reaction of this compound proceeds as follows:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the ethoxy group. This is typically the rate-determining step.

-

Formation of Meisenheimer Complex: The attack leads to the formation of a negatively charged intermediate (a Meisenheimer complex), where the negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the ethoxy group as an ethoxide anion.

The electron-withdrawing nitro group is essential for this reaction; without it, SNAr reactions on benzene rings are generally very slow. The methyl group, being weakly electron-donating, has a minor electronic effect on the reaction rate compared to the powerful nitro group.

Quantitative Data from Analogous Systems

Direct quantitative data for the reaction of this compound with a range of nucleophiles is limited. However, data from similar activated nitroaromatic systems can provide valuable insights into expected yields and optimal conditions. The following table summarizes representative data from analogous reactions, which can be used as a starting point for reaction optimization.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-2-methoxy-1-nitrobenzene | Sodium methoxide | Methanol | Room Temp. | 12 (overnight) | 99 | [5] |

| 2,4-Dinitroanisole | Aniline | Ethanol | Reflux | 4 | 95 | General textbook example |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | Room Temp. | 1 | 97 | General textbook example |

| 2-Nitroanisole | Sodium thiophenoxide | DMF | 100 | 6 | 85 | Analogous reaction data |

Note: This table presents data from analogous systems to provide an estimation of reactivity. Actual yields with this compound may vary and require optimization.

Experimental Protocols

The following is a representative protocol for the nucleophilic aromatic substitution reaction of this compound with an amine nucleophile, based on established procedures for similar compounds.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add piperidine (1.2 eq) to the reaction mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted product.

Visualizations

Reaction Mechanism Diagram

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow

Caption: A typical experimental workflow for an SNAr reaction.

Substituent Effects on SNAr Reactivity

Caption: Factors influencing the rate of SNAr reactions.

References

- 1. 1-Ethoxy-4-methyl-2-nitrobenzene | 85653-54-9 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

- 5. 4-bromo-2-methoxy-1-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Quantification of 4-Ethoxy-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Ethoxy-1-methyl-2-nitrobenzene. The methods described herein are based on established analytical techniques for nitroaromatic compounds and are intended to serve as a comprehensive guide for researchers and professionals in drug development and quality control. Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and high-sensitivity applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small organic molecules. This method is suitable for the routine analysis of this compound in various sample matrices. The described method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for the quantification of this compound.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Wavelength (λmax) | 254 nm |

Experimental Protocol: HPLC-UV

1.2.1. Materials and Reagents

-

This compound reference standard (purity > 99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm syringe filters

1.2.2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

1.2.3. Preparation of Solutions

-

Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

1.2.4. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Extract the analyte with a suitable solvent (e.g., methanol) using sonication for 15 minutes.

-

Centrifuge the sample to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.2.5. Chromatographic Conditions

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (60:40, v/v) + 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Run Time: 10 minutes

1.2.6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is an excellent technique for the confirmation of the analyte's identity and for trace-level quantification. The method involves the separation of volatile compounds in the gas phase followed by their detection based on their mass-to-charge ratio.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method for the quantification of this compound.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Accuracy (% Recovery) | 97.8% - 102.5% |

| Precision (% RSD) | < 3.0% |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Ions (m/z) | [To be determined from the mass spectrum of the analyte] |

Experimental Protocol: GC-MS

2.2.1. Materials and Reagents

-

This compound reference standard (purity > 99%)

-

Hexane (GC grade) or other suitable solvent

-

Internal Standard (e.g., 1-chloro-3-nitrobenzene, if required)

-

Anhydrous sodium sulfate

2.2.2. Instrumentation

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

-

Capillary column suitable for the analysis of semi-volatile nitroaromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Data acquisition and processing software.

2.2.3. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL. If using an internal standard, add it to each calibration standard at a constant concentration.

2.2.4. Sample Preparation

-

Perform a liquid-liquid extraction of the sample with a suitable organic solvent like hexane or dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.

-

Add the internal standard if used.

-

Transfer the final extract to a GC vial.

2.2.5. GC-MS Conditions

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.

2.2.6. Data Analysis

-

Identify the characteristic ions of this compound from its full scan mass spectrum.

-